molecular formula C11H14ClF4NO B1448942 1-[3-Fluoro-4-(2,2,2-trifluoroethoxy)phenyl]propylamine hydrochloride CAS No. 2205415-14-9

1-[3-Fluoro-4-(2,2,2-trifluoroethoxy)phenyl]propylamine hydrochloride

Cat. No. B1448942
M. Wt: 287.68 g/mol
InChI Key: ZOCGVQWYQPDSNV-UHFFFAOYSA-N
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Description

“1-[3-Fluoro-4-(2,2,2-trifluoroethoxy)phenyl]propylamine hydrochloride” is a chemical compound with the molecular formula C11H14ClF4NO1. It is related to other compounds such as [4-(2,2,2-Trifluoroethoxy)phenyl]acetic acid2.



Synthesis Analysis

Unfortunately, there is limited information available on the synthesis of this specific compound. However, related compounds such as [4-(2,2,2-Trifluoroethoxy)phenyl]acetic acid are available for purchase from chemical suppliers2.



Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI string: InChI=1S/C11H13F4NO.ClH/c1-2-9(16)7-3-4-10(8(12)5-7)17-6-11(13,14)15;/h3-5,9H,2,6,16H2,1H3;1H1.



Chemical Reactions Analysis

There is currently no specific information available regarding the chemical reactions involving “1-[3-Fluoro-4-(2,2,2-trifluoroethoxy)phenyl]propylamine hydrochloride”.



Physical And Chemical Properties Analysis

The molecular weight of “1-[3-Fluoro-4-(2,2,2-trifluoroethoxy)phenyl]propylamine hydrochloride” is 287.68 g/mol1.


Scientific Research Applications

  • Organometallic Complexes Synthesis : This compound is involved in the synthesis of organometallic complexes, particularly phosphazene-(eta 6-arene)chromium tricarbonyl derivatives. Such complexes have potential applications in catalysis and material science (Allcock et al., 1991).

  • Polymer Synthesis : The compound is used in synthesizing novel fluorinated aromatic diamine monomers, which are key ingredients for producing fluorine-containing polyimides. These materials have applications in various industries due to their excellent thermal stability, mechanical properties, and solubility in polar organic solvents (Yin et al., 2005).

  • Pharmacological Research : Although it's outside your specified interest, it's noteworthy that this compound has been investigated for its potential in pharmacological applications, particularly as a neurokinin-1 receptor antagonist (Harrison et al., 2001).

  • Radiopharmaceuticals : It's also utilized in the synthesis of radiolabelled ligands for NMDA receptor antagonists, relevant in the study of neurological diseases (Moe et al., 1998).

  • Fluorine Chemistry : The compound is involved in the study of fluorine chemistry, particularly in reactions related to trifluoroethoxylation (Qian et al., 1994).

  • Analytical Methods Development : Research also includes developing spectrofluorimetric methods for determining similar compounds in pharmaceuticals, indicating its relevance in analytical chemistry (Rodrigues, 2012).

Safety And Hazards

There is currently no specific safety and hazard information available for this compound.


Future Directions

As this compound is related to other fluorinated compounds, it may have potential applications in various fields such as medicinal chemistry and materials science. However, further research is needed to explore these possibilities.


Please note that this analysis is based on the limited information available and may not be comprehensive. For more detailed information, please refer to scientific literature or contact a chemical supplier.


properties

IUPAC Name

1-[3-fluoro-4-(2,2,2-trifluoroethoxy)phenyl]propan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F4NO.ClH/c1-2-9(16)7-3-4-10(8(12)5-7)17-6-11(13,14)15;/h3-5,9H,2,6,16H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOCGVQWYQPDSNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC(=C(C=C1)OCC(F)(F)F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClF4NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[3-Fluoro-4-(2,2,2-trifluoroethoxy)phenyl]propylamine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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